2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
The molecule features:
- A thioacetamide linker at position 4, introducing sulfur-based polarity and metabolic stability.
- An N-(4-methoxyphenyl) group on the acetamide moiety, contributing electron-donating effects for improved solubility and pharmacokinetics.
Its synthesis typically involves nucleophilic substitution between pyrazolo[3,4-d]pyrimidine intermediates and α-chloroacetamides under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-16-8-4-14(5-9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEBGRJPQWCXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel derivative within the pyrazolo[3,4-d]pyrimidine class, which has been investigated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings on its biological activity, providing detailed insights into its mechanisms of action and therapeutic potential.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 373.88 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a methoxyphenyl acetamide moiety.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs) . The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 49.85 μM against A549 lung cancer cells, indicating potent antitumor activity .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored in models of neuroinflammation:
- Inhibition of Nitric Oxide Production : Studies showed that the compound significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting its potential in treating neurodegenerative diseases like Parkinson's disease .
- Case Study : In vivo experiments using MPTP-induced neurotoxicity models demonstrated protective effects against neuronal damage .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo derivatives has also been reported:
- Inhibition of Bacterial Growth : Compounds similar to this derivative have been tested for their ability to disrupt bacterial cell membranes, leading to cell lysis .
- Fluorescence Spectroscopy Findings : Results indicated that certain derivatives could effectively kill bacterial cells by damaging their integrity .
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidines has been widely documented. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
In Vitro Studies :
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer).
- Example IC50 Values :
Compound Cell Line IC50 (µM) Example 1 MCF7 0.46 Example 2 HCT116 0.39 Example 3 A549 26
These values suggest that the compound could be effective in inhibiting the growth of cancer cells, potentially through mechanisms such as cyclin-dependent kinase (CDK) inhibition.
Antimicrobial Activity
The structural characteristics of pyrazolo[3,4-d]pyrimidine derivatives suggest potential antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study on CDK Inhibition
A study investigated the inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives. Results indicated that certain modifications enhanced their inhibitory potency, suggesting that structural variations can significantly impact biological activity.
Anticancer Efficacy Study
Another study reported that a related pyrazolopyrimidine exhibited significant growth inhibition in various cancer cell lines with associated apoptosis induction. This highlights the therapeutic potential of these compounds in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ in substituents on the pyrazolo[3,4-d]pyrimidine core and the acetamide side chain, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Substituent Effects on Solubility :
- The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to analogs with halogenated or lipophilic substituents (e.g., trifluoromethoxy) .
- Conversely, the 4-chlorophenyl core enhances membrane permeability, as observed in analogs tested against leukemia cell lines .
Biological Activity: The trifluoromethoxy analog () demonstrated superior in vivo stability due to metabolic resistance of the CF₃O group but showed reduced cytotoxicity compared to the target compound . The pyridine-fused analog () exhibited stronger antiproliferative activity (IC₅₀ < 10 µM) but higher toxicity in normal cell lines, highlighting the balance required for therapeutic indices .
Synthetic Accessibility :
- Compounds with electron-deficient aryl groups (e.g., 4-fluorophenyl) required harsher reaction conditions (e.g., cesium carbonate, elevated temperatures) compared to the target compound’s synthesis .
Table 2: Pharmacokinetic and Toxicity Data
| Compound | LogP | Plasma Half-Life (h) | CYP3A4 Inhibition (IC₅₀) | References |
|---|---|---|---|---|
| Target Compound | 3.2 | 6.8 | >50 µM | |
| 4-Trifluoromethoxyphenyl Analog () | 4.1 | 12.3 | 28 µM | |
| 4-Acetamidophenyl Analog () | 2.8 | 4.5 | >100 µM |
Q & A
Q. What are the established synthetic routes for 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, coupling 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives under reflux in acetone or DMF. Potassium carbonate is typically used as a base to deprotonate the thiol group, facilitating the substitution . Key Variables :
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
- NMR (¹H/¹³C) : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy group at δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions .
Q. What are the preliminary biological screening methods for this compound?
- Methodological Answer : Initial screens focus on antimicrobial or antiproliferative activity:
- Antimicrobial Assays : Agar dilution or broth microdilution against Gram-positive/negative bacteria and fungi. MIC (Minimum Inhibitory Concentration) values are determined .
- Antiproliferative Tests : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- Methodological Answer :
- Reagent Stoichiometry : Use a 1:1.2 molar ratio of pyrazolo-pyrimidine precursor to α-chloroacetamide to ensure complete conversion .
- Catalysis : Introduce catalytic iodine or TBAB (tetrabutylammonium bromide) to enhance reaction efficiency .
- Workflow : Monitor reaction progress via TLC and quench early to prevent decomposition.
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Purity Validation : Use HPLC (≥95% purity) and exclude solvents/impurities via ¹H NMR .
- Dose-Response Curves : Repeat assays with varying concentrations to confirm activity thresholds .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- QSAR Modeling : Apply Gaussian or MOE software to correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity .
Q. How to design experiments assessing environmental stability or degradation pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
